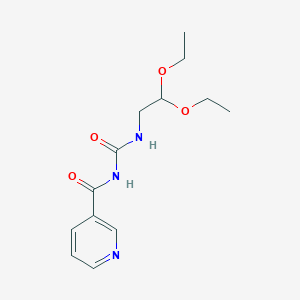

N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea (DPCU) is an organic compound that has been widely used in scientific research and lab experiments due to its versatility in synthetic chemistry and its ability to bind to certain biological molecules. DPCU has been used in research to study the biochemical and physiological effects of various drugs, as well as to develop new drugs. In

Aplicaciones Científicas De Investigación

Urea Metabolism and Regulation by Rumen Bacterial Urease in Ruminants

Urea, a compound related to the chemical structure of N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea, is used as non-protein nitrogen in ruminants' diets to economically replace feed proteins. It is rapidly hydrolyzed by rumen bacterial urease into ammonia, utilized for microbial protein synthesis. Molecular biotechnologies have enhanced understanding of urea metabolism in ruminants, offering strategies to improve urea utilization efficiency (Jin et al., 2018).

Urea Biosensors for Disease Diagnosis and Environmental Monitoring

The development of urea biosensors has advanced significantly, with applications in detecting and quantifying urea concentration critical in diagnosing diseases like renal failure and monitoring environmental pollutants. Urea biosensors, employing urease as a bioreceptor element, have incorporated various nanomaterials for enzyme immobilization, demonstrating the broad applicability of urea derivatives in health and environmental fields (Botewad et al., 2021).

Urease Inhibitors in Agriculture

Urease inhibitors have shown potential in agriculture by reducing nitrogen loss from urea fertilizers, thereby enhancing nutrient use efficiency and reducing environmental pollution. The study of urease inhibitors like NBPT (n-(N-butyl) thiophosphoric triamide) highlights the application of urea derivatives in developing more sustainable agricultural practices (Ray et al., 2020).

Microbial Metabolism and Soil Fertility

Urea derivatives, through their interaction with soil microorganisms possessing urease enzymes, play a crucial role in nitrogen recycling and soil fertility enhancement. The microbial hydrolysis of urea derivatives contributes to the nitrogen availability for plant growth, illustrating the importance of these compounds in improving agricultural productivity (Hasan, 2000).

Drug Design and Pharmaceutical Applications

Urea derivatives have been explored for their unique hydrogen binding capabilities in drug design, contributing to the development of molecules with improved selectivity, stability, and pharmacokinetic profiles. Various urea derivatives have been studied as modulators of biological targets, demonstrating the compound's significance in medicinal chemistry (Jagtap et al., 2017).

Propiedades

IUPAC Name |

N-(2,2-diethoxyethylcarbamoyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4/c1-3-19-11(20-4-2)9-15-13(18)16-12(17)10-6-5-7-14-8-10/h5-8,11H,3-4,9H2,1-2H3,(H2,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLAVWOEIICHHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CNC(=O)NC(=O)C1=CN=CC=C1)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2514410.png)

![N-Methyl-N-[2-[methyl-(1-methylpiperidin-4-yl)amino]cyclohexyl]but-2-ynamide](/img/structure/B2514412.png)

![3-(4-Methylphenylthio)-1-[4-(trifluoromethoxy)phenyl]azolidine-2,5-dione](/img/structure/B2514413.png)

![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2514414.png)

![ethyl 2-(2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2514419.png)

![N-[2-(4-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2514421.png)

![1-(3-Ethoxyphenyl)-7-fluoro-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2514422.png)

![Propyl 2-[[3-cyano-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetate](/img/structure/B2514423.png)

![2-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2514424.png)

![(2-Methoxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2514430.png)